Cas no 873885-04-2 (2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide)

2-シアノ-N-(2,6-ジクロロフェニル)-5-(2-ニトロフェニル)-2,4-ペンタジエンアミドは、高度に共役されたジエン構造を有する有機化合物です。その特徴的な化学構造により、光反応性や電子移動特性を示し、有機電子材料や光機能性材料の開発における中間体としての応用が期待されます。特に、ニトロ基とシアノ基の電子吸引性、ジクロロフェニル基の立体効果が組み合わさることで、特異な分子配向や結晶性を示す点が注目されます。また、π共役系の拡張により可視光領域での吸収特性を持つため、光センサーや色素増感太陽電池などの光電変換材料としての研究も進められています。

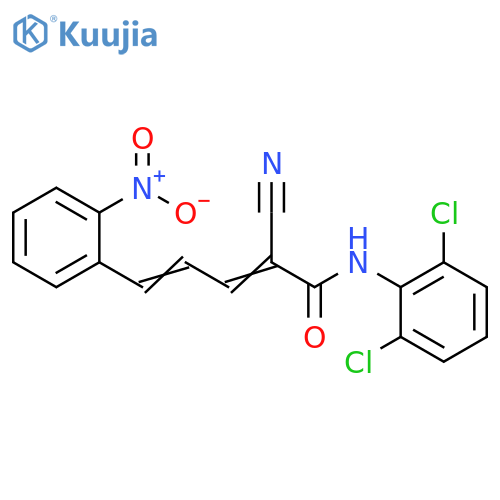

873885-04-2 structure

商品名:2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide

2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide 化学的及び物理的性質

名前と識別子

-

- AKOS001188029

- 2-cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)penta-2,4-dienamide

- EN300-26585808

- Z44339749

- 873885-04-2

- (2E,4E)-2-cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)penta-2,4-dienamide

- 2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide

-

- インチ: 1S/C18H11Cl2N3O3/c19-14-8-4-9-15(20)17(14)22-18(24)13(11-21)7-3-6-12-5-1-2-10-16(12)23(25)26/h1-10H,(H,22,24)

- InChIKey: POEIDIOBXPFKSU-UHFFFAOYSA-N

- ほほえんだ: C(NC1=C(Cl)C=CC=C1Cl)(=O)C(C#N)=CC=CC1=CC=CC=C1[N+]([O-])=O

計算された属性

- せいみつぶんしりょう: 387.0177466g/mol

- どういたいしつりょう: 387.0177466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 625

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 98.7Ų

じっけんとくせい

- 密度みつど: 1.473±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 627.8±55.0 °C(Predicted)

- 酸性度係数(pKa): 8.65±0.70(Predicted)

2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26585808-0.05g |

2-cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)penta-2,4-dienamide |

873885-04-2 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

873885-04-2 (2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬